3-Fluoropicolinimidamide

Vue d'ensemble

Description

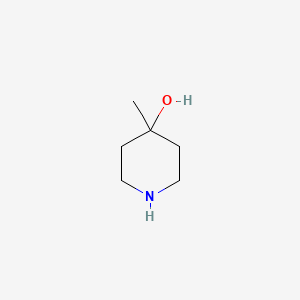

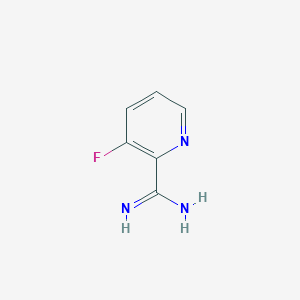

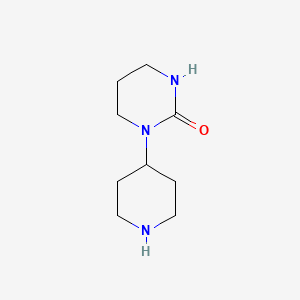

3-Fluoropicolinimidamide (3-FP) is an organic compound with a wide range of applications in research and industry. It is a colorless, odorless, and non-toxic compound with a molecular weight of 179.11 g/mol. 3-FP has been used in the synthesis of various compounds and in the development of new drugs and other products. It has been studied for its potential use in the treatment of various diseases and disorders, including cancer, HIV/AIDS, and epilepsy.

Applications De Recherche Scientifique

Research in Oncology and Chemotherapy

Cancer Treatment Research : Studies have shown the efficacy of fluorouracil (FU), a compound related to 3-fluoropicolinimidamide, in treating various cancers, including colorectal and pancreatic cancer. For instance, the use of FU in combination with other agents such as leucovorin and irinotecan has been investigated for its impact on patient survival and treatment response rates (Tournigand et al., 2004), (Wang-Gillam et al., 2016).

Pharmacokinetic Optimization : Research has focused on optimizing the dosage of fluorouracil for better treatment outcomes and reduced toxicity. This includes studies on individual dose adjustments based on pharmacokinetics to improve response rates and survival in cancer patients (Gamelin et al., 2008).

Radiotracer Development for Medical Imaging

- PET Imaging in Melanoma : The development of radiotracers like N-(2-(diethylamino)-ethyl)-18F-5-fluoropicolinamide (18F-P3BZA) for PET imaging has been explored, particularly for their high selectivity and affinity in melanoma imaging. Such radiotracers could aid in monitoring therapeutic interventions in melanoma patients (Ma et al., 2018).

Drug Development and Evaluation

Synthesis of Novel Derivatives : Research in drug development has involved the synthesis of novel derivatives of fluorophenylquinolin-4-one, which show promise as potent antitumor agents. This includes the exploration of their efficacy in preclinical models (Chou et al., 2010).

Evaluating Ligands for Medical Imaging : Fluoroquinolines have been synthesized and evaluated as ligands suitable for PET and SPECT studies. This is particularly relevant in developing radioligands for imaging studies related to certain receptors, such as the NK-3 receptor (Bennacef et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

A receptor is a cellular component that the drugs bind to and produce cellular action

Mode of Action

It is known that the interaction of a drug with its target often results in changes in cellular processes . These changes can be due to the drug acting as an agonist, partial agonist, antagonist, or inverse agonist at the receptor site .

Biochemical Pathways

Drugs typically exert their effects by influencing various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Pharmacokinetics is crucial in understanding a drug’s bioavailability and its overall effect in the body .

Result of Action

The result of a drug’s action typically involves changes at the molecular and cellular level, which can lead to observable physiological effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence a drug’s action .

Propriétés

IUPAC Name |

3-fluoropyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXKHBOEMZSALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropicolinimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)